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Abstract

Erbium silicide (ErSi₂), a member of the rare-earth silicide family, has garnered significant

attention for its potential applications in nanoscale electronics and optoelectronics. Its ability to

form single-crystalline, metallic nanowires directly on silicon substrates through a self-assembly

process makes it a compelling material for future device fabrication. These nanowires exhibit

unique structural and electrical properties stemming from their one-dimensional nature and the

specific interface they form with silicon. This technical guide provides an in-depth overview of

the formation mechanisms, key experimental protocols, and the distinct properties of erbium
silicide nanowires, intended for researchers and scientists in materials science and

semiconductor physics.

Formation of Erbium Silicide Nanowires
The creation of erbium silicide nanowires on silicon surfaces is a prime example of bottom-up

nanofabrication, driven by principles of epitaxial growth and lattice mismatch engineering.

Self-Assembly Growth Mechanism
The spontaneous formation of ErSi₂ nanowires on a Si(001) substrate is a self-assembly

process governed by the anisotropic lattice mismatch between the two materials.[1] Erbium
silicide crystallizes in a hexagonal AlB₂-type structure, which has a significantly different

crystal symmetry compared to the diamond cubic structure of silicon.[2]
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The growth of these uniaxial structures occurs because there is a favorable lattice match along

one crystallographic axis and a significant mismatch along the perpendicular axis.[1]

Good Lattice Match: Along the Si <110> direction, the lattice mismatch with ErSi₂ is small,

approximately -1.6%.[3] This direction becomes the preferential growth axis for the nanowire.

Significant Mismatch: Perpendicular to the growth axis, along the other Si <110> direction,

the lattice mismatch is large, at about +6.5%.[1] This high strain energy prevents lateral

growth, thus confining the structure to one dimension and promoting the formation of long,

thin nanowires.[1]

Key Growth Parameters and Morphology
The morphology of the resulting erbium silicide nanostructures is highly dependent on the

experimental conditions. A specific window of parameters is required to achieve well-defined

nanowires.

Substrate Temperature: This is a critical factor. Nanowires are typically formed at annealing

temperatures between 600°C and 650°C.[2] If the temperature is too high (e.g., 700-750 °C),

the increased surface mobility of atoms leads to the formation of more energetically stable,

compact nanoislands instead of nanowires.[2]

Erbium Coverage: The amount of erbium deposited must be carefully controlled, typically in

the sub-monolayer regime.[1] Insufficient coverage results in the formation of disconnected

atomic clusters, while excessive coverage leads to the coarsening and intersection of

nanowires, eventually forming a mesh or a continuous thin film.[3]

Annealing Time: At the final stages of growth, the nanowires can undergo a process known

as Ostwald ripening, where larger structures grow at the expense of smaller ones.[2]

Experimental Protocols
The synthesis of ErSi₂ nanowires is performed under ultra-high vacuum (UHV) conditions to

ensure the purity of the materials and the cleanliness of the silicon surface.

Synthesis via Reactive Deposition Epitaxy (RDE)
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Substrate Preparation: A Si(001) substrate is placed in a UHV chamber. The surface is

cleaned of its native oxide layer through a series of high-temperature flashes to achieve a

pristine, reconstructed surface, which can be verified by in-situ techniques like Low-Energy

Electron Diffraction (LEED).

Erbium Deposition: A sub-monolayer quantity of high-purity erbium is deposited onto the

heated Si(001) substrate. The deposition is typically performed using an electron-beam

evaporator.[3] The substrate is maintained at the optimal growth temperature (e.g., ~620°C)

during deposition.[4]

Reaction and Formation: Upon arrival at the hot silicon surface, the erbium atoms react with

silicon to form erbium silicide. Due to the anisotropic strain, the silicide self-assembles into

nanowires aligned along the <110> directions of the silicon substrate.[1]

In-Situ Characterization: The formation and morphology of the nanowires can be monitored

in real-time or immediately after growth using Scanning Tunneling Microscopy (STM), which

provides atomic-scale resolution images of the surface.[3][4]

Properties of Erbium Silicide Nanowires
Structural and Physical Properties
Erbium silicide nanowires are single-crystalline structures with highly uniform dimensions.[4]

Their physical characteristics are a direct consequence of their self-assembly growth

mechanism.

Table 1: Structural and Physical Properties of ErSi₂ Nanowires on Si(001)
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Property Value / Description Citations

Crystal Structure Hexagonal AlB₂-type [2]

Orientation on Si(001)
Aligned along Si <110>

directions
[1]

Height Typically < 1 nm [1][4]

Width
2 - 10 nm (controllable via

temperature)
[4]

Length
Up to several micrometers

(µm)
[1][4][5]

Lattice Mismatch (Along Wire) ~ -1.6% [3]

Lattice Mismatch (Across Wire) ~ +6.3% [3]

Electrical Properties
As metallic conductors, ErSi₂ nanowires form a direct electrical interface with the

semiconducting silicon substrate, creating a nanoscale Schottky contact.[4][6] This interface is

crucial for their potential electronic applications.

Resistivity: ErSi₂ thin films have a room-temperature resistivity of approximately 34-35

µΩ·cm.[7] The resistivity of the nanowires is notably higher, reported to be about ten times

that of the bulk film material, which is attributed to size-dependent effects like surface

scattering.[5]

Schottky Barrier: The ErSi₂-Si interface forms a Schottky barrier, which is a rectifying metal-

semiconductor junction.[4] For a continuous ErSi₂ film on a p-type Si substrate, the Schottky

barrier height (SBH) is about 0.74 eV.[4]

Width-Dependent Behavior: For nanowires, the electrical properties of this nano-contact are

size-dependent. Both the effective Schottky barrier height and the ideality factor of the

junction vary as a function of the nanowire's width.[4]

Table 2: Electrical Properties of ErSi₂ Nanostructures on Silicon
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Property Value / Description Citations

Electrical Nature Metallic [6]

Resistivity (Thin Film)
~35 µΩ·cm at room

temperature
[7]

Resistivity (Nanowire)
~10 times higher than the thin

film value
[5]

Contact Type to Si Schottky Contact [4]

SBH (Film on p-type Si) ~0.74 eV [4]

SBH (Nanowire on p-type Si) Varies with nanowire width [4]

Ideality Factor (Nanowire) Varies with nanowire width [4]

Optical Properties
While the specific optical properties of ErSi₂ nanowires are an area of ongoing research, the

erbium element itself is well-known for its optical activity. Trivalent erbium ions (Er³⁺) exhibit an

intra-4f shell electronic transition that results in photoluminescence at a wavelength of 1.54 µm.

[8] This wavelength is critically important as it falls within the main transmission window for

silica-based optical fibers used in telecommunications. The integration of erbium-based

materials with silicon opens possibilities for silicon-based photonics, although further

investigation is needed to determine how the metallic nature of ErSi₂ nanowires affects these

optical properties.

Visualized Workflows and Processes
To clarify the relationships between concepts and experimental steps, the following diagrams

are provided.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://inis.iaea.org/records/hvp8v-2qq32
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://inis.iaea.org/records/4wrzc-ddx71
https://pubs.aip.org/aip/apl/article/88/23/233117/128177/One-dimensional-Schottky-contact-between-ErSi2
https://pubs.aip.org/aip/apl/article/88/23/233117/128177/One-dimensional-Schottky-contact-between-ErSi2
https://pubs.aip.org/aip/apl/article/88/23/233117/128177/One-dimensional-Schottky-contact-between-ErSi2
https://pubs.aip.org/aip/apl/article/88/23/233117/128177/One-dimensional-Schottky-contact-between-ErSi2
http://www.erbium.nl/wp-content/uploads/2016/08/Optical_properties_of_erbium_doped_polydentate_cage_complexes_-_J_Appl_Phys_1998.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Growth Process Result
Clean Si(001)

Substrate
Er Deposition

(Submonolayer)

Erbium Source
(e-beam evaporator)

Reactive Annealing
(600-650 °C)

Reaction Anisotropic
Lattice Mismatch

Drives
Formation Self-Assembled

ErSi₂ Nanowires

Click to download full resolution via product page

Caption: Logical flow of the self-assembly mechanism for ErSi₂ nanowires.

Caption: A typical experimental workflow for nanowire synthesis and analysis.

Potential Applications
The unique properties of erbium silicide nanowires make them suitable candidates for a

variety of advanced applications:

Nanoscale Interconnects: Their metallic nature and high aspect ratio are ideal for wiring in

ultra-dense electronic circuits.

Ohmic Contacts: Rare-earth silicides can form low-resistance contacts in microelectronic

devices.[3]

Schottky Barrier Devices: The well-defined ErSi₂-Si junction could be used in nanoscale

Schottky diodes or as source/drain contacts in Schottky barrier field-effect transistors (FETs).

Infrared Detectors: The low Schottky barrier of some rare-earth silicides makes them

sensitive to infrared radiation.[3]

Fundamental Research: These perfectly ordered, one-dimensional systems provide an

excellent platform for studying the physics of electron transport in low-dimensional systems.

[3]
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Conclusion
Erbium silicide nanowires represent a fascinating class of self-assembled nanostructures with

well-defined structural and electrical characteristics. Their formation is a testament to the power

of epitaxial growth on mismatched substrates, allowing for the creation of highly uniform,

single-crystalline metallic wires with nanometer-scale precision. The resulting nanoscale

Schottky contacts and high conductivity position these nanowires as promising building blocks

for the next generation of electronic and optoelectronic devices. Further research into their

optical properties and device integration will be crucial to fully realize their technological

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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